

# Methyl 4-O-feruloylquininate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Methyl 4-O-feruloylquininate

Cat. No.: B13429824

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COMPOUND: **Methyl 4-O-feruloylquininate** CAS NUMBER: 195723-10-5 MOLECULAR FORMULA: C<sub>18</sub>H<sub>22</sub>O<sub>9</sub><sup>[1]</sup> MOLECULAR WEIGHT: 382.36 g/mol <sup>[1]</sup>

This technical guide provides a comprehensive overview of **Methyl 4-O-feruloylquininate**, a natural product of interest to researchers, scientists, and drug development professionals. The document covers its physicochemical properties, biological activities, relevant experimental protocols, and hypothesized signaling pathways.

## Physicochemical Properties

**Methyl 4-O-feruloylquininate**, also known as 4-O-Feruloylquinic acid methyl ester, is a derivative of chlorogenic acid.<sup>[1][2]</sup> It is structurally characterized by a ferulic acid moiety attached to the 4-position of a methyl quinate core.<sup>[2]</sup> This compound has been identified in the plant *Stemona japonica*.<sup>[2][3]</sup>

Property	Value	Source
CAS Number	195723-10-5	[1]
Molecular Formula	C18H22O9	[1]
Molecular Weight	382.36 g/mol	[1]
Purity	>97.5%	[1]
Solubility	While quantitative data is unavailable, warming to 37°C and ultrasonication are recommended for higher solubility. Stock solutions of 10 mM are achievable.[1]	[1]

## Biological Activity and Signaling Pathways

**Methyl 4-O-feruloylquininate** is a member of the feruloylquinic acid (FQA) class of chlorogenic acids and is hypothesized to possess antioxidant, anti-inflammatory, and antiviral properties.[2]

Limited direct quantitative data for **Methyl 4-O-feruloylquininate** is available; however, a study on constituents of *Stemona japonica* reported a 3% protective rate against the H5N1 influenza virus at a concentration of 5  $\mu$ M in Madin-Darby Canine Kidney (MDCK) cells.[2] The biological activities of this compound are believed to be mediated through the modulation of key signaling pathways.

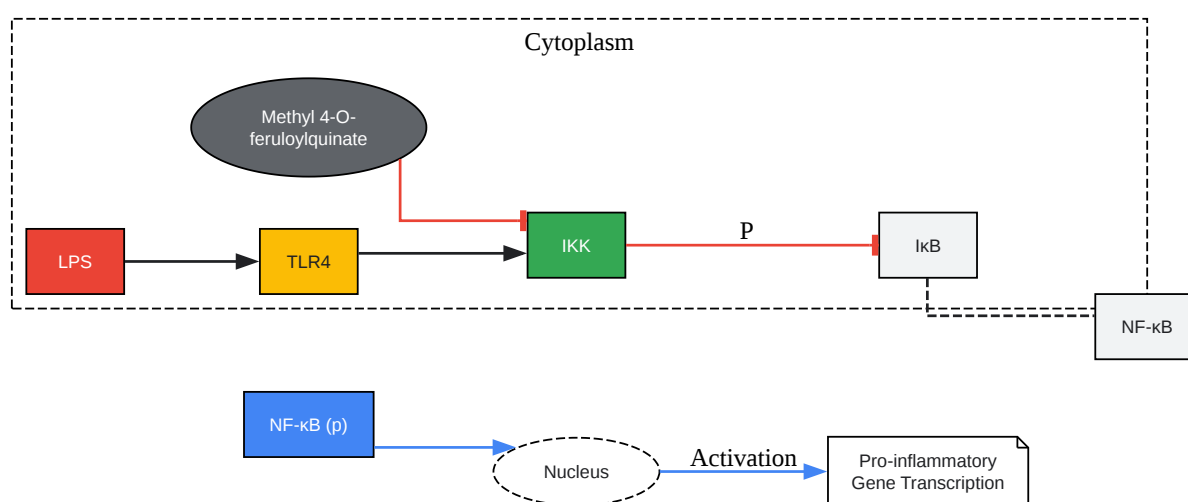
### Hypothesized Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of **Methyl 4-O-feruloylquininate** are likely exerted through the inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[2]

- **NF- $\kappa$ B Signaling Pathway:** In unstimulated cells, NF- $\kappa$ B is sequestered in the cytoplasm by the inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of I $\kappa$ B, allowing NF- $\kappa$ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is

proposed that **Methyl 4-O-feruloylquininate** may inhibit this pathway by preventing the degradation of I $\kappa$ B.[2]

- Keap1-Nrf2 Antioxidant Response Pathway: The antioxidant effects may be mediated through the activation of the Keap1-Nrf2 pathway, a primary regulator of cellular antioxidant defenses.[4]



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Caption: Hypothesized inhibition of the NF- $\kappa$ B signaling pathway by **Methyl 4-O-feruloylquininate**.

## Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of **Methyl 4-O-feruloylquininate**.

## Proposed Synthesis of Methyl 4-O-feruloylquininate

The synthesis can be adapted from protocols for similar compounds and generally involves a multi-step process starting from D-(-)-quinic acid.[5]

### Step 1: Synthesis of Methyl Quinate

- Suspend D-(-)-quinic acid in methanol.[\[5\]](#)
- Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).[\[5\]](#)
- Reflux the mixture until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).[\[5\]](#)
- Neutralize the catalyst, remove the solvent under reduced pressure, and purify the crude product to obtain methyl quinate.[\[5\]](#)

### Step 2: Protection of Diols

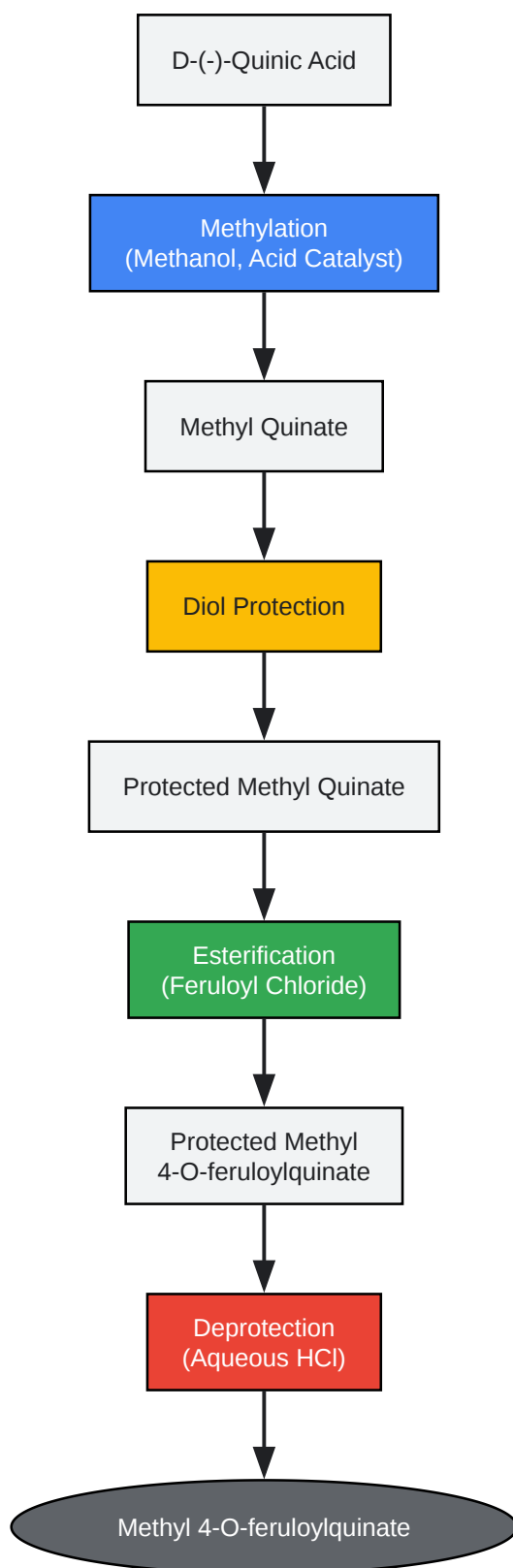
- Protect the vicinal diols of methyl quinate using a suitable protecting group, such as an acetal formed with 2,2,3,3-tetramethoxybutane.[\[5\]](#)
- Purify the protected methyl quinate by column chromatography.[\[5\]](#)

### Step 3: Esterification with Feruloyl Chloride

- Prepare feruloyl chloride from ferulic acid.[\[5\]](#)
- Dissolve the protected methyl quinate in a mixture of pyridine and dichloromethane with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[\[5\]](#)
- Add the feruloyl chloride and stir until the reaction is complete.[\[5\]](#)

### Step 4: Deprotection

- Dissolve the protected **Methyl 4-O-feruloylquinat**e in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl.[\[5\]](#)
- Stir at room temperature until deprotection is complete (monitor by TLC).[\[5\]](#)
- Extract the product and purify by column chromatography and/or recrystallization.[\[5\]](#)



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Caption: Proposed experimental workflow for the synthesis of **Methyl 4-O-feruloylquininate**.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **Methyl 4-O-feruloylquininate**.<sup>[1]</sup>

- **Mobile Phase Preparation:** Prepare a suitable mobile phase, typically a mixture of acetonitrile or methanol and water, often with a modifier like formic acid.<sup>[1]</sup>
- **Standard and Sample Preparation:** Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.<sup>[1]</sup>
- **Instrumentation:** Use an HPLC system with a C18 reversed-phase column and a Diode Array Detector (DAD) or UV-Vis detector.<sup>[1]</sup>
- **Chromatographic Conditions:** Set the column temperature (e.g., 25-40°C) and flow rate (e.g., 1.0 mL/min). Set the detector wavelength to the absorbance maximum of the compound.<sup>[1]</sup>
- **Data Analysis:** Inject the sample. Purity is calculated by dividing the peak area of the main compound by the total area of all detected peaks.<sup>[1]</sup>

## Assessment of Anti-inflammatory Activity

The anti-inflammatory potential can be evaluated in a macrophage cell line model.<sup>[4]</sup>

- **Cell Culture and Seeding:** Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS). Seed cells in a 24-well plate and allow them to adhere overnight.<sup>[4]</sup>
- **Compound Treatment and Inflammatory Challenge:** Pre-treat the cells with various concentrations of **Methyl 4-O-feruloylquininate** for 1-2 hours. Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.<sup>[4]</sup>
- **Measurement of Inflammatory Mediators:** After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant to measure the levels of nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

- Data Analysis: Calculate the percentage of inhibition of NO and cytokine production for each concentration compared to the LPS-only treated cells and determine the IC<sub>50</sub> values.[4]

## Assessment of Antiviral Activity (Neutral Red Uptake Assay)

This assay determines cell viability after viral infection and compound treatment.[6]

- Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and incubate until a confluent monolayer is formed.[6]
- Viral Infection: Infect the cells with the virus (e.g., H5N1 influenza) at a specific multiplicity of infection (MOI).[6]
- Compound Treatment: After a 1-hour viral adsorption period, add fresh medium containing various concentrations of the test compound.[6]
- Incubation: Incubate the plates for 48-72 hours to allow for viral replication and cytotoxicity. [6]
- Neutral Red Staining: Incubate the cells with a medium containing Neutral Red dye, which is taken up by viable cells.[6]
- Dye Extraction and Quantification: Extract the incorporated dye and measure the absorbance using a spectrophotometer. The absorbance is proportional to the number of viable cells.[6]
- Data Analysis: Calculate the protective effect of the compound by comparing the absorbance of treated, infected cells to that of untreated, infected cells and uninfected controls.[6]

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- To cite this document: BenchChem. [Methyl 4-O-feruloylquininate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13429824#methyl-4-o-feruloylquininate-cas-number-and-molecular-weight]

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